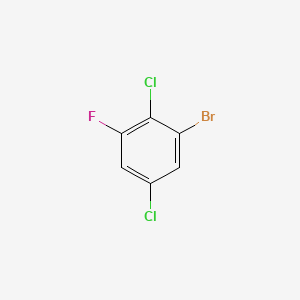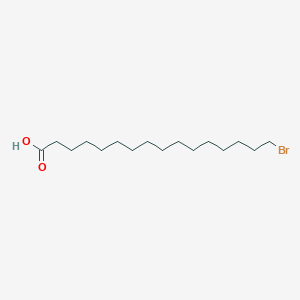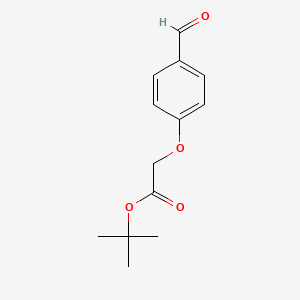
叔丁基2-(4-甲酰苯氧基)乙酸酯
概述
描述
Tert-butyl 2-(4-formylphenoxy)acetate is a chemical compound with the molecular formula C13H16O4. It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl acetate, has been reported in the literature . The process typically involves a reaction of acetic acid with isobutene. The conversion of acetic acid strongly depends on the Brönsted acidity, while the selectivity of tert-butyl acetate was linearly correlated with the ratio of Brönsted and Lewis acid amounts .Physical And Chemical Properties Analysis
Tert-butyl 2-(4-formylphenoxy)acetate has a molecular weight of 236.26 g/mol. It has a predicted density of 1.118±0.06 g/cm3 and a predicted boiling point of 344.0±17.0 °C . The melting point is reported to be 56-57 °C .科学研究应用
氧化和催化
叔丁基酚,包括类似于叔丁基2-(4-甲酰苯氧基)乙酸酯的衍生物,因其在催化和氧化过程中的作用而受到研究。例如,清水等人(1990 年)研究了 2,6-二叔丁基-4-甲基苯酚的氧化,观察到它在特定条件下转化为各种化合物。这项研究突出了叔丁基酚在催化氧化反应中的潜力 (清水、折田、早川、渡边和竹平,1990 年)。
光催化降解
Makhatova 等人(2019 年)探索了 4-叔丁基苯酚的光催化降解,证明了它在紫外光下的有效分解。这表明叔丁基苯酚衍生物在环境应用中的潜力,特别是在水处理中 (Makhatova、Ulykbanova、Sadyk、Sarsenbay、Atabaev、Inglezakis 和 Poulopoulos,2019 年)。
烷基化反应
张等人(2022 年)专注于叔丁基酚作为有机合成中的中间体,特别是在苯酚和叔丁基醇的烷基化反应中。他们的工作涉及开发高效催化剂,突出了叔丁基酚化合物在合成化学中的重要性 (张、孙、吴、谢、刘、王、张、石、卓和王,2022 年)。
电化学研究
理查兹等人(1977 年)和(1975 年)对叔丁基酚衍生物进行了电化学研究。他们的研究提供了对这些化合物电化学行为的见解,这可能有助于开发新的电化学工艺和材料 (理查兹和埃文斯,1977 年); (理查兹、惠特森和埃文斯,1975 年)。
抗氧化活性
巴克莱等人(1999 年)研究了叔丁基酚的抗氧化活性,阐明了它们作为各种应用中抗氧化剂的潜在用途。这项研究对于了解叔丁基酚衍生物在防止氧化损伤中的作用至关重要 (巴克莱、爱德华兹和温奎斯特,1999 年)。
在润滑剂中的应用
德尔诺加尔桑切斯等人(2010 年)提出了一种测定润滑油中抗氧化剂(包括叔丁基酚)的方法。这强调了叔丁基酚化合物作为工业产品中抗氧化剂的应用 (德尔诺加尔桑切斯、格兰泽、佩雷斯帕冯、加西亚平托和莫雷诺科尔德罗,2010 年)。
稀土金属化合物
雅达夫等人(2015 年)探索了叔丁基酚衍生物在合成稀土金属化合物中的应用,表明它在开发具有特定磁性的新材料中的作用 (雅达夫、蒙达尔、梅雷克尔、贾纳、鲍威尔和罗斯基,2015 年)。
安全和危害
未来方向
While specific future directions for Tert-butyl 2-(4-formylphenoxy)acetate are not mentioned in the available literature, similar compounds have been studied for their potential applications in various fields. For instance, 2,4-Ditert butyl phenol, a compound extracted from Plumbago zeylanica, has been investigated for its antifungal, antioxidant, and cancer-fighting properties . Further investigation and exploration of similar compounds could contribute to their potential application as novel therapeutic agents in the future .
属性
IUPAC Name |
tert-butyl 2-(4-formylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)17-12(15)9-16-11-6-4-10(8-14)5-7-11/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZONEPGXYVZUKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348679 | |
| Record name | tert-butyl 2-(4-formylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(4-formylphenoxy)acetate | |
CAS RN |
276884-77-6 | |
| Record name | tert-butyl 2-(4-formylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


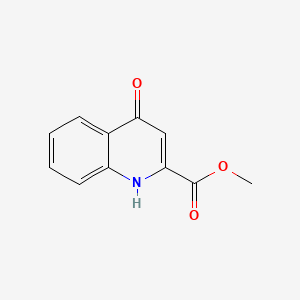
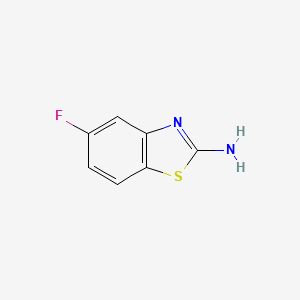
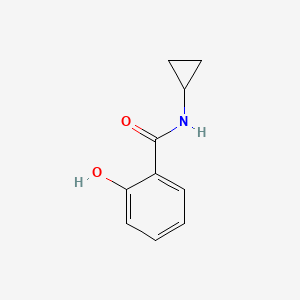
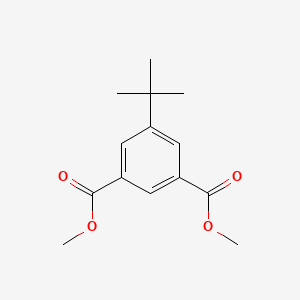
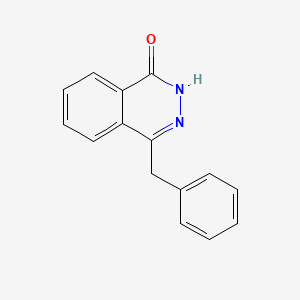
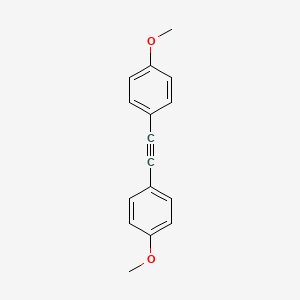
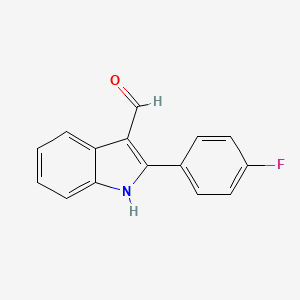
![3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine](/img/structure/B1268527.png)
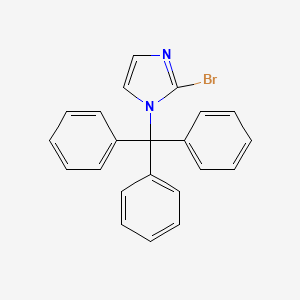
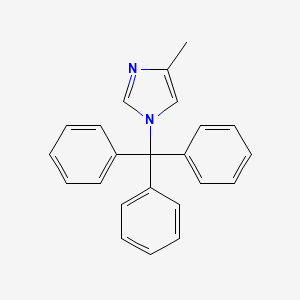
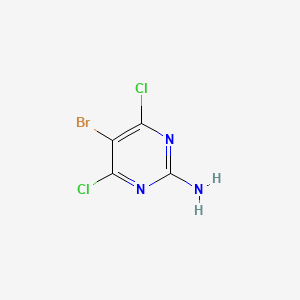
![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)
